molecular formula C10H12Cl2N2S B2732418 2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 673434-78-1

2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Cat. No. B2732418
CAS RN: 673434-78-1
M. Wt: 263.18
InChI Key: JJXGUTICWGDKQS-UHFFFAOYSA-N
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Description

“2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride” is a chemical compound with the molecular formula C10H12Cl2N2S and a molecular weight of 263.18 . It is also identified by the CAS number 673434-78-1 .


Synthesis Analysis

The synthesis of imidazole compounds, such as “this compound”, can be achieved through various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Approaches: A general route for preparing enantiopure imidazolines involves converting beta-amino alcohols into N-hydroxyethylamides, leading to a variety of enantiopure imidazolines, showcasing the versatility of imidazole derivatives in synthesis (Boland et al., 2002).
  • Antimicrobial Activity: Synthesis and spectroscopic characterization of new 2-substituted imidazole derivatives have been explored for their antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens, indicating the potential of these compounds in developing new antimicrobials (Salman et al., 2015).
  • Regioselective Arylation: Complex arylated imidazoles have been synthesized through regioselective sequential arylation of all three C-H bonds of the imidazole core, highlighting the chemical versatility and potential for creating complex molecular structures (Joo et al., 2010).

Biological and Medicinal Applications

  • Anticancer Agents: Certain benzimidazole–thiazole derivatives have been studied for their anticancer activities, demonstrating the potential of imidazole derivatives in oncology (Nofal et al., 2014).
  • Antitubercular Activity: Nitroimidazoles have been extensively explored for their bactericidal properties against Mycobacterium tuberculosis, with modifications to the imidazole ring enhancing aerobic activity, illustrating the role of imidazole derivatives in tackling tuberculosis (Kim et al., 2009).
  • Cytotoxic Activity: A series of 2-(4'-chlorobenzyl)-5,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles have shown cytotoxic activity against different cancer cell lines, further underscoring the potential of imidazole derivatives in cancer treatment (Kumar et al., 2014).

Corrosion Inhibition

  • Metal Corrosion Inhibition: Halogen-substituted imidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions, highlighting the application of these compounds in industrial corrosion protection (Zhang et al., 2015).

Future Directions

Imidazole compounds have been the focus of extensive research due to their wide range of biological activities and their presence in many biologically active compounds . Future research directions could include the development of new synthetic methods, exploration of new biological activities, and the design of new drugs based on the imidazole scaffold .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S.ClH/c11-9-3-1-8(2-4-9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXGUTICWGDKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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